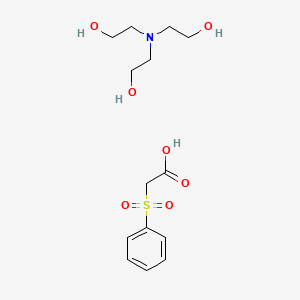
(Phenylsulfonyl)acetic acid triethanolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Phenylsulfonyl)acetic acid triethanolamine is a compound that combines the properties of (phenylsulfonyl)acetic acid and triethanolamine. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique combination of these two components allows for a wide range of chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (phenylsulfonyl)acetic acid triethanolamine typically involves the reaction of (phenylsulfonyl)acetic acid with triethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
- Dissolution of (phenylsulfonyl)acetic acid in a suitable solvent.
- Addition of triethanolamine to the solution.
- Stirring the mixture at a specific temperature and pH to facilitate the reaction.
- Isolation and purification of the product through crystallization or other suitable methods.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality. The final product is typically obtained in high purity through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: (Phenylsulfonyl)acetic acid triethanolamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of sulfonamide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
(Phenylsulfonyl)acetic acid triethanolamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in biochemical assays and as a reagent in molecular biology experiments.
Industry: The compound is used in the production of specialty chemicals and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of (phenylsulfonyl)acetic acid triethanolamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable complexes. The exact molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
(Phenylsulfonyl)acetic acid triethanolamine can be compared with other similar compounds such as:
(Phenylsulfonyl)acetic acid: This compound lacks the triethanolamine component and has different chemical properties and applications.
Triethanolamine: This compound lacks the (phenylsulfonyl)acetic acid component and has different chemical properties and applications.
The uniqueness of this compound lies in its combined properties, which allow for a wider range of applications and chemical reactions compared to its individual components.
Properties
CAS No. |
102582-87-6 |
|---|---|
Molecular Formula |
C14H23NO7S |
Molecular Weight |
349.40 g/mol |
IUPAC Name |
2-(benzenesulfonyl)acetic acid;2-[bis(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C8H8O4S.C6H15NO3/c9-8(10)6-13(11,12)7-4-2-1-3-5-7;8-4-1-7(2-5-9)3-6-10/h1-5H,6H2,(H,9,10);8-10H,1-6H2 |
InChI Key |
GXLCWKVYXZJTBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)O.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















